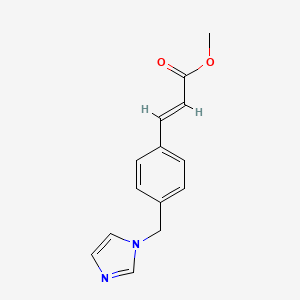

Ozagrel methyl ester

Description

Overview of Thromboxane (B8750289) A2 Synthase Inhibition in Preclinical Research

The investigation of compounds like Ozagrel (B471) methyl ester is rooted in the effort to modulate the activity of thromboxane A2 synthase, an enzyme of considerable interest in preclinical research due to its role in various physiological and pathological processes.

Thromboxane A2 (TXA2) is a lipid molecule derived from arachidonic acid that plays a crucial role in hemostasis and thrombosis. axios-research.comafinechem.com Produced by activated platelets, TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation. google.comnih.gov This action is critical for forming blood clots to prevent excessive bleeding after tissue injury. nih.gov

However, the prothrombotic and vasoconstrictive properties of TXA2 can become pathological when its activity is uncontrolled. axios-research.com An imbalance between TXA2 and its physiological antagonist, prostacyclin (PGI2), can lead to a prothrombotic state. axios-research.com Consequently, elevated TXA2 activity has been implicated in the pathogenesis of several major diseases. Research has linked increased TXA2 levels to a higher risk of cardiovascular events such as myocardial infarction and stroke. axios-research.comafinechem.com Its role also extends to promoting atherosclerosis, bronchial asthma, pulmonary hypertension, and kidney injury. axios-research.com Furthermore, emerging research has pointed to the involvement of the TXA2 pathway in cancer progression, including breast cancer, where it may be associated with tumor growth and metastasis. afinechem.comactivebiopharma.com

The biological actions of TXA2 are mediated through its specific cell surface receptors, the thromboxane prostanoid (TP) receptors, which are G protein-coupled receptors found in various tissues, including platelets and vascular smooth muscle cells. axios-research.compubcompare.ai

The discovery of thromboxane A2 in the 1970s spurred the development of pharmacological agents to modulate its activity. afinechem.com The initial approach involved inhibiting cyclooxygenase (COX) enzymes with drugs like aspirin, which blocks the formation of prostaglandin (B15479496) H2 (PGH2), the precursor to TXA2. google.com While effective, this approach is non-selective as it also inhibits the production of other prostaglandins, including the beneficial anti-aggregatory prostacyclin. libretexts.org

This limitation led to a more targeted strategy: the development of selective thromboxane A2 synthase inhibitors (TXSI). libretexts.orgdntb.gov.ua The rationale was to specifically block the conversion of PGH2 to TXA2, thereby reducing its prothrombotic effects without affecting prostacyclin synthesis. dntb.gov.ua In fact, this selective inhibition could theoretically increase the availability of the PGH2 substrate for prostacyclin synthase, potentially enhancing the formation of the anti-aggregatory prostacyclin. dntb.gov.ua Ozagrel emerged from this research effort as a highly selective inhibitor of thromboxane A2 synthase. libretexts.orgaxios-research.com Other strategies have also been explored, including the development of thromboxane receptor antagonists, which block the action of TXA2 at its receptor site. pubcompare.aibio-fount.com

Biological Significance of Thromboxane A2 in Disease Pathogenesis

Defining Ozagrel Methyl Ester as a Research Compound

This compound (CAS No. 866157-50-8) is primarily known in the scientific community as a derivative of Ozagrel, utilized in research and development settings. axios-research.comresearchgate.net It is often handled as a synthetic intermediate or a prodrug form of the active pharmaceutical ingredient. nih.govpubcompare.ai

Ozagrel is chemically known as (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid. axios-research.comcphi-online.com It is a carboxylic acid. This compound, as its name implies, is the methyl ester derivative of Ozagrel. The key structural difference is the modification of the carboxylic acid functional group (-COOH) in Ozagrel to a methyl ester group (-COOCH3) in this compound. This transformation is achieved by replacing the acidic proton of the carboxyl group with a methyl group.

| Compound | Chemical Name | Molecular Formula | Molecular Weight | Key Functional Group |

| Ozagrel | (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid | C13H12N2O2 | 228.25 g/mol | Carboxylic Acid (-COOH) |

| This compound | methyl (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylate | C14H14N2O2 | 242.28 g/mol | Methyl Ester (-COOCH3) |

This table presents a comparison of the chemical properties of Ozagrel and this compound. Data sourced from multiple references. axios-research.comaxios-research.comcphi-online.com

This seemingly minor chemical change from a carboxylic acid to a methyl ester significantly alters the physicochemical properties of the molecule, which is a fundamental concept in prodrug design.

The conversion of a drug into an ester form is a common and well-established prodrug strategy in medicinal chemistry. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.gov The primary goal of creating a prodrug is to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, chemical instability, or rapid metabolism.

Esterification, the process of forming an ester, is frequently used to mask polar functional groups like carboxylic acids. This modification typically increases the lipophilicity (fat-solubility) of the compound. An increase in lipophilicity can enhance a drug's ability to permeate biological membranes, such as the intestinal wall, potentially leading to improved oral absorption and bioavailability. medchemexpress.com

Once absorbed, the ester prodrug is designed to be hydrolyzed by ubiquitous enzymes in the body, particularly esterases found in the plasma, liver, and other tissues, to release the active carboxylic acid drug. nih.gov In the case of this compound, it is anticipated to undergo hydrolysis in vivo to yield Ozagrel, which can then exert its therapeutic effect by inhibiting thromboxane A2 synthase. axios-research.com The use of a methyl ester is a common choice, though the rate of hydrolysis and subsequent release of the active drug can be tuned by using different types of esters. dntb.gov.ua Research into various prodrugs, including esters, aims to optimize the pharmacokinetic profile of a drug, ensuring that an effective concentration reaches the target site of action. dntb.gov.ua

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Characterization of Ozagrel Methyl Ester

Established Synthetic Routes to Ozagrel (B471) Methyl Ester and Related Esters

The synthesis of Ozagrel methyl ester and its analogs can be achieved through several established chemical pathways. These methods range from direct esterification of the parent carboxylic acid to more complex multi-step sequences involving key intermediates.

Esterification Reactions for Preparing this compound from Ozagrel

The most direct method for the preparation of this compound is the Fischer esterification of Ozagrel. byjus.comresearchgate.nettjpr.orgajol.info This classic reaction involves treating the carboxylic acid, Ozagrel, with methanol (B129727) in the presence of an acid catalyst, typically concentrated sulfuric acid. tjpr.orgajol.info The reaction is refluxed to drive the equilibrium towards the formation of the ester and water. tjpr.orgajol.info The general principle of this reaction is the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. byjus.com

Another approach involves the synthesis of various cinnamic acid esters, which are structurally related to Ozagrel. This is achieved by refluxing cinnamic acid with different alcohols (e.g., methanol, ethanol, propanol) in the presence of a sulfuric acid catalyst. tjpr.orgajol.info The resulting esters can be purified using techniques like column chromatography. researchgate.net

Multistep Synthesis Involving Bromomethyl Cinnamic Acid Lipid Intermediates

A common multistep synthesis for Ozagrel and its esters, including the methyl ester, initiates with a cinnamate (B1238496) derivative. wikipedia.org A key step in this pathway is the free-radical bromination of a substituted methyl cinnamate, such as methyl 4-methylcinnamate. wikipedia.orgchemicalbook.com This reaction typically uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide to produce a bromomethyl cinnamate intermediate. wikipedia.org

This brominated intermediate is then subjected to alkylation with imidazole (B134444). The imidazole nitrogen acts as a nucleophile, displacing the bromide to form the imidazolemethylphenyl-acrylic acid ester. wikipedia.org In the case of synthesizing Ozagrel itself, the ethyl ester is typically formed first and then saponified (hydrolyzed under basic conditions) to yield the final carboxylic acid. wikipedia.org A similar strategy can be employed to produce this compound directly by using the corresponding methyl cinnamate starting material.

This synthetic route offers a versatile platform for creating a variety of Ozagrel esters by simply changing the alcohol used in the initial esterification step or by using different cinnamic acid precursors.

Formal Synthesis Strategies Utilizing Novel Chemical Transformations (e.g., Alkoxycarbonylation)

More advanced and efficient synthetic strategies for accessing Ozagrel and its ester derivatives have been developed, including methods that utilize novel chemical transformations like photocatalyzed alkoxycarbonylation. nih.govresearchgate.netresearchgate.net This approach allows for the direct and regioselective synthesis of aliphatic esters from readily available olefins under mild conditions. nih.gov

Another innovative approach involves the Heck reaction, a palladium-catalyzed cross-coupling reaction, which has been applied to the synthesis of Ozagrel. researchgate.net This demonstrates the continuous development of new catalytic systems to improve the efficiency and yield of Ozagrel synthesis.

Chemical Derivatization and Analogue Preparation for Research

The chemical structure of Ozagrel lends itself to various modifications, allowing for the preparation of derivatives and analogues for research purposes. These modifications are often aimed at improving the compound's pharmacological properties.

Synthesis of Ozagrel Acyl Chloride Intermediates

A key intermediate for the synthesis of many Ozagrel derivatives is Ozagrel acyl chloride. This highly reactive compound is typically prepared by treating Ozagrel with a chlorinating agent such as thionyl chloride (SOCl₂). nih.govnih.govfrontiersin.org The reaction is often carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) and may include a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The acyl chloride is a versatile intermediate because the chloride is an excellent leaving group, readily displaced by a variety of nucleophiles to form new derivatives. vanderbilt.edulibretexts.org

Table 1: Synthesis of Ozagrel Acyl Chloride

| Starting Material | Reagent | Solvent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Ozagrel | Thionyl chloride (SOCl₂) | N,N-dimethylformamide (DMF) | Ozagrel acyl chloride | nih.govnih.gov |

Preparation of Conjugates and Codrugs with Ester Linkages (e.g., Ozagrel-Paeonol Codrugs)

The development of codrugs, where two or more active pharmaceutical ingredients are linked together, is a strategy to enhance therapeutic efficacy or reduce adverse effects. nih.govfrontiersin.org Ozagrel has been successfully conjugated with other compounds, such as paeonol (B1678282), through ester linkages. nih.govfrontiersin.org

The synthesis of an Ozagrel-paeonol codrug typically involves the initial conversion of Ozagrel to its acyl chloride intermediate as described above. nih.govfrontiersin.org This reactive intermediate is then reacted with paeonol in the presence of a base, such as triethylamine (B128534) or trimethylamine, and a suitable solvent like dichloromethane. nih.govresearchgate.net The reaction is often conducted in an ice bath to control the exothermic nature of the process. nih.govfrontiersin.org The resulting codrug, a paeonol-ozagrel conjugate (POC), contains an ester bond linking the two parent molecules. nih.govfrontiersin.org These conjugates have been characterized using various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govnih.govresearchgate.net

The formation of an ester linkage is a common strategy in the design of prodrugs and codrugs, as these bonds can be cleaved in vivo to release the active parent drugs. mdpi.commedcraveonline.com

Table 2: Synthesis of Ozagrel-Paeonol Codrug

| Intermediate | Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| Ozagrel acyl chloride | Paeonol | Trimethylamine, Dichloromethane, Ice bath | Paeonol-Ozagrel Conjugate (POC) | nih.govresearchgate.net |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity verification of this compound, a critical derivative and potential impurity in the synthesis of Ozagrel, relies on a suite of advanced analytical methodologies. These techniques are indispensable for confirming the compound's structural integrity and quantifying its purity, ensuring reliable outcomes in research and pharmaceutical applications.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H-NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the phenyl ring, the vinyl protons of the acrylate (B77674) moiety, the methylene (B1212753) protons connecting the phenyl and imidazole rings, the protons of the imidazole ring, and the singlet for the methyl ester group. The methyl ester protons are particularly diagnostic, typically appearing as a sharp singlet around 3.7 ppm. miami.edu

¹³C-NMR Spectroscopy complements the proton data by providing a count of non-equivalent carbon atoms. The spectrum for this compound would show distinct peaks for each carbon, including the carbonyl carbon of the ester, carbons of the aromatic and imidazole rings, vinyl carbons, the methylene bridge carbon, and the methoxy (B1213986) carbon of the ester. libretexts.org The carbonyl carbon resonance is typically found in the low-field region of the spectrum (160-175 ppm), while the methoxy carbon signal appears around 51-52 ppm. libretexts.orgscioninstruments.comchemicalbook.com

While specific, publicly available, peer-reviewed spectral assignments for this compound are not abundant, chemical suppliers that synthesize and sell this compound for research purposes confirm its structure and purity using these NMR techniques. chemicalbook.comump.edu.my The expected chemical shifts can be predicted based on the analysis of similar structures.

Predicted NMR Data for this compound

| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~7.8-7.2 | Aromatic, Imidazole, Vinyl Protons | ~167 | Carbonyl (C=O) |

| ~6.4 | Vinyl Proton | ~145-115 | Aromatic, Imidazole, Vinyl Carbons |

| ~5.2 | Methylene Protons (-CH₂-) | ~52 | Methylene Carbon (-CH₂-) |

| ~3.7 | Methyl Ester Protons (-OCH₃) | ~51 | Methoxy Carbon (-OCH₃) |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy and precision. hmdb.ca For this compound, HR-MS, often coupled with an electrospray ionization (ESI) source, would be used to measure the exact mass of the protonated molecule [M+H]⁺. clearsynth.com

This technique is crucial for confirming the molecular formula, C₁₄H₁₄N₂O₂. The theoretical monoisotopic mass of this compound is 242.1055 g/mol . HR-MS can measure this mass with errors in the parts-per-million (ppm) range, providing strong evidence for the compound's identity and distinguishing it from other compounds with the same nominal mass. aksci.com This method is routinely used in the characterization of Ozagrel-related compounds and their codrugs. wikipedia.orgtubitak.gov.tr

Molecular Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.28 g/mol |

| Theoretical Exact Mass [M] | 242.10553 |

| Theoretical m/z for [M+H]⁺ | 243.11280 |

Application of Reference Standards in Research

In pharmaceutical research and development, reference standards are highly purified compounds that are used as a benchmark for analytical purposes. This compound is available commercially as a chemical reference standard, sometimes referred to as an impurity standard. clearsynth.comaxios-research.comaxios-research.com

The primary applications of an this compound reference standard include:

Impurity Profiling: In the synthesis of Ozagrel, the methyl ester may be formed as an intermediate or an impurity. wikipedia.orgcphi-online.com A reference standard is essential for developing and validating analytical methods (like HPLC) to detect, quantify, and control the levels of this specific impurity in the final active pharmaceutical ingredient (API). frontiersin.org

Method Validation: It is used to confirm the specificity, linearity, accuracy, and precision of analytical methods intended for the quality control of Ozagrel.

Metabolic Studies: If Ozagrel were to be metabolized back to its ester form in vivo, the reference standard would be crucial for identifying and quantifying such metabolites.

The availability and use of a well-characterized this compound reference standard ensures the reliability and reproducibility of analytical data, which is fundamental for regulatory compliance and guaranteeing the quality and safety of the final drug product. scioninstruments.comaxios-research.coms4science.at

In Vitro Biochemical and Cellular Investigations of Ozagrel Methyl Ester and Its Mechanism of Action

Enzyme Inhibition Profile of Ozagrel (B471) Methyl Ester (Direct or Metabolite-Mediated)

Inhibition Kinetics and Potency Against Thromboxane (B8750289) A2 Synthase

Ozagrel is a potent inhibitor of thromboxane A2 (TXA2) synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into TXA2. wikipedia.org Studies have demonstrated that ozagrel selectively inhibits human platelet aggregation with an IC50 value of 53.12 μM. medchemexpress.com Another study reports an IC50 value of 11 nM for ozagrel as a TXA2 synthase inhibitor. plos.org This inhibition of TXA2 synthase is a key mechanism behind its antiplatelet effects. researchgate.netnih.gov By blocking the production of TXA2, a powerful vasoconstrictor and platelet aggregator, ozagrel helps to prevent the formation of blood clots. wikipedia.org

Assessment of Selectivity Against Related Enzymes in the Arachidonic Acid Cascade (e.g., Cyclooxygenase, Prostacyclin Synthase, PGE2 Isomerase)

A critical aspect of ozagrel's pharmacological profile is its selectivity for TXA2 synthase over other enzymes in the arachidonic acid cascade. This selectivity is crucial as it allows for the redirection of prostaglandin endoperoxide metabolism. nih.gov

Research has shown that while ozagrel effectively inhibits TXA2 synthase, it does not significantly affect cyclooxygenase (COX), the enzyme that produces the precursor PGH2 from arachidonic acid. nih.govahajournals.org This is significant because it means the pool of PGH2 remains available for other enzymes to act upon.

Specifically, the inhibition of TXA2 synthase by ozagrel can lead to an increased production of prostacyclin (PGI2) by prostacyclin synthase. researchgate.net PGI2 has opposing effects to TXA2, acting as a vasodilator and an inhibitor of platelet aggregation. physiology.org This redirection of the metabolic pathway, shifting the balance from the pro-thrombotic TXA2 towards the anti-thrombotic PGI2, is a key feature of ozagrel's mechanism. nih.gov One study noted that ozagrel did not affect endothelium-dependent contractions, which were also not affected by a thromboxane synthase inhibitor. ahajournals.org

Molecular and Cellular Effects in Isolated Systems

Modulation of Platelet Aggregation in vitro (e.g., ADP-induced, Arachidonate-induced, U46619-induced)

Ozagrel's inhibitory effect on TXA2 synthesis translates directly to the modulation of platelet aggregation in vitro. It has been shown to inhibit platelet aggregation induced by various agonists.

Arachidonate-induced aggregation: By preventing the conversion of arachidonic acid-derived PGH2 into TXA2, ozagrel effectively inhibits platelet aggregation stimulated by arachidonic acid. researchgate.net

ADP-induced aggregation: Platelet activation by the stable endoperoxide analogue U46619 is largely mediated by ADP released from platelet-dense granules. nih.gov Some novel ozagrel-containing codrugs have been shown to exhibit antiplatelet aggregation activity. researchgate.net

The following table summarizes the inhibitory effects of ozagrel on platelet aggregation induced by different agonists.

| Inducing Agent | Effect of Ozagrel | Mechanism of Inhibition |

| Arachidonic Acid | Inhibition | Blocks conversion of PGH2 to TXA2. researchgate.net |

| U46619 | Indirect Inhibition | Primary action is on TXA2 synthase, not the receptor. caymanchem.comnih.govnih.gov |

| ADP | Inhibition (by derivatives) | Novel ozagrel codrugs show inhibitory effects. researchgate.net |

Influence on Prostaglandin Endoperoxide Metabolism and Prostacyclin (PGI2) Production

By selectively inhibiting TXA2 synthase, ozagrel redirects the metabolism of prostaglandin endoperoxides (like PGH2) away from the production of TXA2. nih.gov This leads to an accumulation of PGH2, which can then be utilized by other enzymes, most notably prostacyclin synthase, which is abundant in endothelial cells. physiology.org

This shunting of the pathway results in an increased synthesis of prostacyclin (PGI2). researchgate.net PGI2 is a potent vasodilator and inhibitor of platelet aggregation, effectively counteracting the effects of TXA2. physiology.org This redirection of prostaglandin metabolism is a key therapeutic aspect of ozagrel, as it not only reduces the formation of a pro-thrombotic agent but also enhances the production of an anti-thrombotic one. nih.gov

Investigation of Interactions with Specific Receptors and Signaling Pathways (e.g., P2Y12, TXA2 Receptors, Neurokinin NK1 Receptors)

The primary molecular target of ozagrel is the enzyme TXA2 synthase, not a receptor. wikipedia.org However, its downstream effects influence various receptor-mediated signaling pathways.

TXA2 Receptors: Ozagrel does not directly block TXA2 receptors. ahajournals.org Its effect is to reduce the production of the natural ligand for these receptors, TXA2. By lowering TXA2 levels, ozagrel indirectly reduces the activation of TXA2 receptors and their downstream signaling cascades that lead to platelet activation and vasoconstriction. researchgate.net

P2Y12 Receptors: While ozagrel itself does not directly interact with P2Y12 receptors, some novel codrugs containing ozagrel have been designed to target both TXA2 synthase and the P2Y12 receptor, which is critical for ADP-mediated platelet aggregation. researchgate.net

Neurokinin NK1 Receptors: There is no direct evidence to suggest that ozagrel interacts with neurokinin NK1 receptors. The primary mechanism of action of ozagrel is confined to the arachidonic acid cascade and the inhibition of TXA2 synthase. nih.govnih.gov

Impact on Endothelial Cell Function and Mechanisms of Vasorelaxation in Isolated Vessels

Ozagrel, the active compound of which ozagrel methyl ester is a prodrug, is primarily recognized for its role as a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. researchgate.netnih.gov Its mechanism of action in promoting vasorelaxation is intrinsically linked to its effects on endothelial cell function and the balance of vasoactive mediators. The endothelium regulates vascular tone by releasing a variety of substances, including vasoconstrictors like TXA2 and vasodilators such as nitric oxide (NO) and prostacyclin (PGI2). mdpi.comjapsonline.com

In isolated vessel studies, ozagrel has been shown to ameliorate endothelial dysfunction. researchgate.net Endothelial dysfunction is often characterized by impaired endothelium-dependent vasorelaxation, which is a key feature in various vascular pathologies. researchgate.netjapsonline.com The primary mechanism by which ozagrel improves vasorelaxation is by inhibiting the synthesis of TXA2 in platelets and potentially in the vascular wall itself. This inhibition shifts the balance of arachidonic acid metabolism towards the production of vasodilatory prostaglandins, such as PGI2, by cyclooxygenase (COX) enzymes. nih.gov PGI2 acts on vascular smooth muscle cells to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to relaxation. mdpi.com

Furthermore, ozagrel's beneficial effects on endothelial function extend to the nitric oxide signaling pathway. Studies have demonstrated that treatment with ozagrel can lead to an improvement in endothelium-dependent relaxation, which is often mediated by NO. researchgate.netnih.gov Research on combination therapy involving ozagrel and fasudil (B1672074), a Rho-kinase inhibitor, revealed a significant increase in the phosphorylation of endothelial nitric oxide synthase (eNOS). nih.govscispace.com Phosphorylation of eNOS at specific sites, such as Ser1177, is a critical step in its activation and subsequent production of NO. ahajournals.org The produced NO diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), increases cyclic guanosine-3',5'-monophosphate (cGMP), and ultimately causes vasorelaxation. japsonline.com The protective effect of an ozagrel-fasudil combination was antagonized by a NOS inhibitor, Nω-nitro-L-arginine methyl ester (L-NAME), confirming the dependency on NO synthesis for its vasodilatory action. nih.govnih.gov

Therefore, ozagrel's impact on vasorelaxation in isolated vessels is multifactorial, stemming primarily from its inhibition of TXA2 synthase, which not only reduces the levels of a potent vasoconstrictor but also indirectly promotes vasodilation through the NO/cGMP pathway and potentially through increased PGI2 availability.

| Mechanism | Effect of Ozagrel | Key Mediators Involved | Reference |

|---|---|---|---|

| Thromboxane A2 (TXA2) Synthesis | Inhibition | TXA2 Synthase | researchgate.netnih.gov |

| Endothelium-Dependent Vasorelaxation | Amelioration/Improvement | Nitric Oxide (NO) | researchgate.net |

| Endothelial Nitric Oxide Synthase (eNOS) | Increased Phosphorylation (in combination therapy) | eNOS | nih.govscispace.com |

| Prostaglandin Balance | Shifts toward vasodilatory prostaglandins | Prostacyclin (PGI2) | mdpi.comnih.gov |

Assessment of Cytoprotective Effects in Cellular Injury Models

The cytoprotective properties of ozagrel have been evaluated in various in vitro models of cellular injury, demonstrating its potential to mitigate cell damage and death under stress conditions. researchgate.netresearchgate.net Cytoprotection often involves mechanisms that prevent the lethal consequences of toxic insults, such as inhibiting the formation of reactive oxygen species (ROS) and preserving cellular integrity.

In a key study investigating acetaminophen (B1664979) (APAP)-induced liver injury, ozagrel demonstrated significant cytoprotective effects. researchgate.net When RLC-16 cells, a rat liver cell line, were exposed to N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of APAP, a marked decrease in cell viability was observed. Treatment with ozagrel significantly attenuated this NAPQI-induced cell injury. researchgate.net This suggests that the inhibition of TXA2 synthesis plays a crucial role in protecting liver cells from chemically-induced damage. The protective mechanism is linked to the reduction of downstream inflammatory and necrotic signaling pathways that are often exacerbated by TXA2. researchgate.net

Another area where cytoprotective effects have been noted is in models of neuronal injury. A novel codrug combining ozagrel and paeonol (B1678282) was assessed for its neuroprotective effects against oxygen-glucose deprivation (OGD) injury in PC12 cells, a cell line commonly used in neuroscience research. researchgate.net The results indicated that the codrug, designated PNC3, exerted protective effects against OGD-induced injury. researchgate.net This protection is critical in the context of ischemic events, where a lack of oxygen and glucose leads to a cascade of events culminating in cell death. While this study used a codrug, the contribution of the ozagrel moiety is considered significant due to its known antiplatelet and vasodilatory effects which are beneficial in ischemic conditions. researchgate.net

These findings from distinct cellular injury models highlight ozagrel's capacity to confer protection against a range of cytotoxic challenges, spanning from toxin-induced hepatic damage to ischemic neuronal injury.

| Cellular Injury Model | Cell Line | Inducing Agent/Condition | Observed Cytoprotective Effect of Ozagrel | Reference |

|---|---|---|---|---|

| APAP-Induced Hepatotoxicity | RLC-16 (Rat Liver) | N-acetyl-p-benzoquinone imine (NAPQI) | Significantly attenuated cell injury. | researchgate.net |

| Ischemic Neuronal Injury | PC12 (Pheochromocytoma) | Oxygen-Glucose Deprivation (OGD) | Exerted protective effects (as an ozagrel-paeonol codrug). | researchgate.net |

Regulation of Cell Death-Related Gene Expression in vitro

Beyond its immediate cytoprotective actions, ozagrel has been shown to modulate the genetic machinery of cell death. The regulation of gene expression is a fundamental component of cellular responses to injury, determining whether a cell survives or undergoes programmed cell death (apoptosis). nih.govrevistanefrologia.com

In the context of acetaminophen (APAP)-induced liver injury, ozagrel treatment was found to inhibit the expression of several key cell death-related messenger RNAs (mRNAs). researchgate.net Specifically, the study reported that ozagrel suppressed the APAP-induced hepatic expression of the jun oncogene and the FBJ osteosarcoma oncogene (fos). researchgate.net The proteins c-Jun and c-Fos are components of the activator protein-1 (AP-1) transcription factor, which plays a critical role in regulating gene expression in response to stress stimuli and is heavily implicated in the orchestration of both cell survival and apoptotic pathways. nih.gov By inhibiting the upregulation of these immediate-early genes, ozagrel may interrupt the signaling cascade that leads to apoptosis and necrosis.

The same study also noted that ozagrel inhibited the expression of C/EBP (CCAAT/enhancer-binding protein) mRNA. researchgate.net C/EBP homologous protein (CHOP), a member of the C/EBP family, is a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis. Its upregulation is a common feature in toxic liver injury.

While direct studies on this compound's effect on other classical apoptosis-related genes like the Bcl-2 family or caspases are less specific, its documented ability to suppress jun and fos provides clear evidence of its intervention in the transcriptional regulation of cell death pathways. researchgate.net This action at the gene expression level represents a crucial upstream mechanism for its observed cytoprotective effects.

| Gene | Function/Pathway | Effect of Ozagrel in Injury Model | Reference |

|---|---|---|---|

| jun oncogene | Component of AP-1 transcription factor; involved in stress response and apoptosis. | Inhibited APAP-induced expression. | researchgate.net |

| FBJ osteosarcoma oncogene (fos) | Component of AP-1 transcription factor; regulates cell proliferation, differentiation, and apoptosis. | Inhibited APAP-induced expression. | researchgate.net |

| C/EBP (CCAAT/enhancer-binding protein) | Family of transcription factors involved in stress responses, including ER stress-induced apoptosis (e.g., CHOP). | Inhibited APAP-induced expression. | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Design of Novel Ozagrel Methyl Ester Derivatives

Contribution of the Methyl Ester Moiety to Enzymatic Activity and Biological Efficacy

The conversion of the carboxylic acid group of Ozagrel (B471) into a methyl ester fundamentally alters its properties, primarily by transforming it into a prodrug. A prodrug is an inactive or less active molecule that is metabolized in the body to produce the active drug. nih.gov The methyl ester moiety itself is generally not responsible for the direct inhibition of the target enzyme, thromboxane (B8750289) A2 (TXA2) synthase. Instead, its primary role is to modify the physicochemical properties of the parent molecule to improve its pharmacokinetic profile.

The esterification of a carboxylic acid can increase its lipophilicity. This enhanced lipophilicity can improve the drug's ability to penetrate biological membranes, such as the intestinal wall for oral absorption or the cell membrane to reach intracellular targets. nih.gov Following administration and absorption, the methyl ester group of Ozagrel methyl ester is designed to be hydrolyzed by ubiquitous esterase enzymes present in the blood, liver, and other tissues. This enzymatic cleavage releases the active form of the drug, Ozagrel, which contains a free carboxylic acid. nih.gov The active carboxylic acid is crucial for interacting with the target enzyme.

Research on related compounds has shown that the stability of the ester group is a critical factor. For instance, in the development of clopidogrel (B1663587) derivatives, the hydrolysis-sensitive methyl ester is a key structural feature that is metabolized to form the active metabolite. researchgate.net Similarly, the synthesis of Ozagrel often involves an ester intermediate (such as the ethyl ester), which is then saponified (hydrolyzed) to yield the final, active carboxylic acid form, underscoring that the acid is the intended pharmacologically active species. wikipedia.org

Comparative Structure-Activity Relationships with Other Ozagrel Esters and Acid Form

The biological activity of Ozagrel and its derivatives is intrinsically linked to their chemical structure. The parent compound, Ozagrel, is a potent and selective inhibitor of TXA2 synthase, an action primarily driven by the imidazole (B134444) ring which interacts with the enzyme's active site. nih.gov Its efficacy relies on the presence of the free carboxylic acid. When this acid is esterified, as in this compound or other alkyl esters, the resulting compound is typically a prodrug that must be hydrolyzed back to the acid form to exert its therapeutic effect.

Ozagrel (Acid Form) : This is the biologically active molecule responsible for inhibiting TXA2 synthase. chemsrc.com Its polar carboxylic acid group is essential for binding but can limit passive diffusion across cell membranes.

This compound : As a prodrug, its activity is dependent on the rate and extent of its conversion to Ozagrel. The smaller methyl group may allow for rapid hydrolysis by esterases.

Ozagrel Ethyl Ester : This ester is a known intermediate in the synthesis of Ozagrel. wikipedia.org Its properties as a prodrug would be slightly different from the methyl ester due to the larger ethyl group, potentially altering hydrolysis rates and lipophilicity.

Ozagrel Butyl Ester : The existence of a butyl ester derivative suggests further exploration into modifying the ester chain length. chemsrc.com A longer alkyl chain like butyl would increase lipophilicity further, which could enhance membrane permeability but might also slow down the rate of enzymatic hydrolysis.

Studies on other series of cinnamic acid derivatives have shown that changing functional groups can dramatically alter biological activity. In one study, the modification of an amide group to an ester group led to a decrease in the desired activity, highlighting the sensitivity of the pharmacophore to such structural changes. ashdin.com

| Compound | Functional Group | Primary Role | Key SAR Implication |

|---|---|---|---|

| Ozagrel | Carboxylic Acid | Active Drug | Essential for binding to TXA2 synthase active site. nih.gov |

| This compound | Methyl Ester | Prodrug | Increases lipophilicity for improved membrane penetration; requires hydrolysis. nih.gov |

| Ozagrel Ethyl Ester | Ethyl Ester | Prodrug/Intermediate | Known synthetic precursor to Ozagrel; properties may differ slightly from methyl ester. wikipedia.org |

| Ozagrel Butyl Ester | Butyl Ester | Prodrug | Higher lipophilicity may alter bioavailability and hydrolysis kinetics. chemsrc.com |

Design and Evaluation of Mutual Prodrugs and Conjugates Incorporating this compound Scaffolds

The Ozagrel scaffold has been utilized in the rational design of mutual prodrugs, where it is chemically linked to another pharmacologically active agent to create a single hybrid molecule. nih.gov This approach aims to achieve synergistic effects, improve pharmacokinetic properties, or target specific tissues.

A notable example is the development of codrugs combining Ozagrel with paeonol (B1678282), a bioactive compound with anti-inflammatory and antiplatelet properties. nih.govresearchgate.net In these studies, various linkers were synthesized to connect the two molecules. The resulting conjugates were evaluated for their antiplatelet aggregation activity. One of the most effective compounds, PNC3, which featured an N-methylpiperazine ring and a specific carbon chain linker, demonstrated potent antiplatelet effects and good bioavailability. nih.govresearchgate.net Interestingly, the structure-activity analysis from this research suggested that in their series of compounds, the amino and N-methylpiperazine ring moieties were more critical for the enhanced antiplatelet activity than an ester group would be. researchgate.net

The stability of the linker in a mutual prodrug is paramount for its success. It must be stable enough to allow the drug to reach its target site but labile enough to be cleaved to release the active constituents. An initial attempt to create a direct ester-linked conjugate of Ozagrel and paeonol (a compound named POC) resulted in a molecule that was found to be unstable. nih.govnih.gov

This finding prompted the design of alternative conjugates with different, more stable linkages, such as those involving amide bonds and varied carbon chain lengths (e.g., PNC2, PNC3, PNC4). nih.govresearchgate.net The investigation into these different linkers is a clear example of optimizing the conjugate's structure for better stability, bioavailability, and controlled release kinetics. The pharmacokinetic results for the optimized compound PNC3 indicated it had the potential for development as an oral formulation, with an oral bioavailability of 33.1% and a longer mean residence time compared to intravenous administration, suggesting favorable release and absorption characteristics. nih.gov

| Compound Name | Linked Molecules | Linker Type | Key Finding |

|---|---|---|---|

| POC | Ozagrel + Paeonol | Ester | Found to be unstable, necessitating redesign. nih.govnih.gov |

| PNC1 | Ozagrel + Paeonol derivative | Amide (-CONR) | Amide group proved useful for antiplatelet activity. nih.govresearchgate.net |

| PNC3 | Ozagrel + Paeonol derivative | Carbon chain + N-methylpiperazine | Showed the most potent antiplatelet activity and good bioavailability. nih.gov |

| PNC2 / PNC4 | Ozagrel + Paeonol derivative | Shorter/Longer carbon chains | Showed lower activity than PNC3, indicating an optimal linker length. nih.govresearchgate.net |

Computational Chemistry Approaches in Derivative Design

Computational chemistry provides powerful tools for the rational design and optimization of drug candidates, saving significant time and resources compared to synthesis and testing alone. These methods are applied to predict how a molecule will interact with its biological target and to build models that correlate chemical structure with biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For Ozagrel and its derivatives, the primary target is TXA2 synthase (TXAS). Docking studies of Ozagrel with a model of human TXAS have shown that a key interaction is a cation-π bond between the iron atom of the enzyme's heme group and the basic nitrogen atom of Ozagrel's imidazole ring. nih.gov This interaction is critical for its inhibitory activity.

This computational approach has been extended to newly designed derivatives. For the Ozagrel-paeonol conjugate PNC3, molecular docking was performed to predict its binding mode not only with TXA2 synthase but also with the P2Y12 receptor, another important target in platelet aggregation. nih.govresearchgate.net The results showed that the conjugate could fit well into the active binding sites of both target proteins, providing a molecular-level explanation for its observed antiplatelet activity. nih.govresearchgate.net Such studies are invaluable for validating the design of new derivatives and understanding their mechanism of action.

| Molecule | Target Protein | Key Predicted Interaction / Finding |

|---|---|---|

| Ozagrel | TXA2 Synthase (TXAS) | Cation-π interaction between the imidazole nitrogen and the heme iron atom. nih.gov |

| PNC3 (Ozagrel-Paeonol Conjugate) | TXA2 Synthase (TXAS) | Satisfactory binding energy and interaction with active site residues. nih.govresearchgate.net |

| PNC3 (Ozagrel-Paeonol Conjugate) | P2Y12 Receptor | Satisfactory CDOCKER score and interaction with the active binding site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model is developed by calculating a set of molecular descriptors (which quantify physicochemical properties like size, shape, and electronic properties) for a series of molecules and then using statistical methods, such as multiple linear regression (MLR), to correlate these descriptors with their measured activity (e.g., IC50). nih.govmdpi.com

While a specific, published QSAR model for this compound and its close analogues was not identified in the search results, the development of such a model is a standard and powerful strategy in medicinal chemistry. nih.gov The process involves:

Data Set Collection : Assembling a series of Ozagrel ester derivatives with measured biological activity.

Descriptor Calculation : Computing various molecular descriptors for each compound.

Model Building : Using methods like MLR or machine learning to create a predictive equation. nih.govfrontiersin.org

Validation : Rigorously testing the model's predictive power using internal (cross-validation) and external test sets to ensure it is robust and not overfitted. mdpi.com

The research on Ozagrel-paeonol codrugs explicitly suggests utilizing QSAR to systematically understand how different substituents affect antiplatelet activity, indicating its recognized value in this specific area of research. nih.gov A validated QSAR model would allow researchers to predict the activity of new, unsynthesized Ozagrel ester derivatives, thereby guiding the design of more potent and effective compounds.

| QSAR Step | Description | Common Metrics/Methods |

|---|---|---|

| 1. Data Set Preparation | A series of compounds is divided into a training set (to build the model) and a test set (to validate it). | Random or rational selection. |

| 2. Descriptor Calculation | Numerical values representing chemical features (e.g., electronic, steric, topological) are generated. | Dragon software, PaDEL-Descriptor. |

| 3. Model Generation | A statistical method links descriptors to activity (e.g., pIC50). | Multiple Linear Regression (MLR), Genetic Algorithm (GA), Support Vector Machines (SVM). nih.govfrontiersin.org |

| 4. Model Validation | The model's statistical significance and predictive ability are assessed. | R² (goodness-of-fit), Q² (robustness), F-test, RMSE (error). nih.govmdpi.com |

Preclinical in Vivo Pharmacological Evaluations of Ozagrel Methyl Ester and Its Prodrug Properties

Pharmacokinetic Characterization in Animal Models

The study of a drug's journey through the body is critical for its development. For a prodrug like ozagrel (B471) methyl ester, this includes its absorption, distribution, conversion to the active form, and subsequent elimination.

Absorption and Distribution Profiles (e.g., Blood-Brain Barrier Penetration)

Ester prodrugs are frequently designed to enhance lipophilicity, which can improve membrane permeability and oral absorption. scirp.org While specific in vivo absorption and distribution studies for ozagrel methyl ester are not extensively detailed in the available literature, the pharmacokinetics of its active moiety, ozagrel, have been investigated in animal models. In rabbits, ozagrel showed rapid absorption after oral and rectal administration, with a time to maximum concentration (Tmax) of 20 minutes following rectal dosing. nih.gov

The blood-brain barrier (BBB) is a significant obstacle for many drugs targeting the central nervous system (CNS). kirkstall.com It is composed of a tightly sealed monolayer of endothelial cells that restricts the passage of most small molecules from the circulating blood into the brain. kirkstall.comdovepress.com The development of prodrugs, including ester prodrugs, is a strategy employed to increase a drug's ability to penetrate the BBB, often by increasing its lipid solubility. mdpi.com While this is a theoretical advantage of an ester prodrug strategy, specific data on the BBB penetration of this compound itself is not available in the reviewed scientific literature.

In Vivo Metabolism, Including Ester Hydrolysis to Ozagrel

The primary metabolic fate of an ester prodrug in the body is its conversion to the active parent drug through enzymatic hydrolysis. scirp.org Carboxylesterases, enzymes abundant in tissues such as the liver and intestine, are primarily responsible for cleaving the ester bond, thereby releasing the active drug. scirp.org It is anticipated that this compound follows this pathway, being hydrolyzed in vivo to produce ozagrel.

Once formed, ozagrel itself is further metabolized. Pharmacokinetic studies in rats have shown that after administration, ozagrel is converted into its metabolites, referred to as M1 and M2. nih.gov Following intravenous administration of ozagrel, these metabolites appear rapidly in the plasma. nih.gov The liver is considered the main site of this metabolic activity, although some metabolism also occurs in the intestinal mucosa. nih.gov Studies have also demonstrated the metabolic conversion of the M2 metabolite back to M1 within the systemic circulation. nih.gov

Excretion Pathways and Elimination Kinetics

The elimination of a drug and its metabolites from the body is a key pharmacokinetic process. The primary routes of excretion for many drugs are through the kidneys into urine and via the liver into bile (hepatobiliary excretion). nih.gov

The elimination kinetics of the active drug, ozagrel, have been characterized in rats. After intravenous administration, ozagrel exhibits a rapid terminal decay, with a reported elimination half-life (t½β) of 0.173 hours and 0.160 hours at two different dose levels. nih.gov This indicates a swift clearance of the active compound from the circulation.

Pharmacodynamic Assessments in Disease Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For this compound, these effects are mediated by its active form, ozagrel, which acts by inhibiting thromboxane (B8750289) A2 synthase.

Impact on Thromboxane A2 Synthesis and Metabolite Levels (e.g., 2,3-dinor thromboxane B2) in Animal Tissues

Ozagrel's primary mechanism of action is the selective inhibition of thromboxane A2 (TXA2) synthase, the enzyme that produces the potent platelet aggregator and vasoconstrictor, TXA2. patsnap.com This inhibition has been demonstrated in various animal models through the measurement of TXA2 metabolites.

In rabbits, administration of ozagrel resulted in a significant reduction in serum levels of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2. nih.gov This effect was observed rapidly, within 30 minutes, after intravenous, oral, and rectal administration, indicating a quick onset of action. nih.gov In a mouse model of acetaminophen-induced liver injury, treatment with ozagrel significantly attenuated the rise in plasma levels of another TXA2 metabolite, 2,3-dinor thromboxane B2. nih.gov Furthermore, in a mouse model of cerebral ischemia-reperfusion, ozagrel prevented the ischemia-induced increase in brain levels of TXB2. nih.gov

| Animal Model | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| Rabbit | Serum Thromboxane B2 (TXB2) | Marked reduction within 30 minutes | nih.gov |

| Mouse (Acetaminophen-induced liver injury) | Plasma 2,3-dinor thromboxane B2 | Attenuated the increase | nih.gov |

| Mouse (Cerebral ischemia-reperfusion) | Brain Thromboxane B2 (TXB2) | Prevented the ischemia-induced increase | nih.gov |

Effects in Cerebrovascular Disease Models

The inhibition of TXA2 synthesis by ozagrel has shown beneficial effects in several animal models of cerebrovascular disease, primarily by improving blood flow and reducing ischemic damage. nih.gov

In a rat model of middle cerebral artery ischemia-reperfusion, ozagrel treatment was found to decrease the area and volume of the resulting cortical infarction. selleckchem.com In a mouse model of the same condition, ozagrel administration improved reduced spontaneous locomotor activity and motor coordination. nih.gov The mechanism for this improvement is suggested to be the preservation of cerebral blood flow, achieved by preventing the increase in TXA2 while also causing an increase in the level of the vasodilator prostacyclin (PGI2). nih.gov

Further studies using a rat model of vascular dementia induced by bilateral common carotid artery occlusion (BCCAO) showed that ozagrel treatment ameliorated memory deficits and endothelial dysfunction. researchgate.netnih.gov Similarly, in a rat model of vascular cognitive impairment induced by hyperhomocysteinemia, ozagrel improved endothelial function and learning and memory performance. nih.gov

| Disease Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Middle Cerebral Artery Ischemia-Reperfusion | Rat | Decreased area and volume of cortical infarction. | selleckchem.com |

| Conscious Cerebral Ischemia-Reperfusion | Mouse | Improved locomotor activity and motor coordination. | nih.gov |

| Bilateral Common Carotid Artery Occlusion (Vascular Dementia) | Rat | Ameliorated memory deficits and endothelial dysfunction. | researchgate.netnih.gov |

| Hyperhomocysteinemia-Induced Vascular Cognitive Impairment | Rat | Improved endothelial dysfunction, learning, and memory. | nih.gov |

| Middle Cerebral Artery Occlusion-Reperfusion | Cat | Recovered post-ischemic decrease in cortical partial pressure of oxygen (PO2). | nih.gov |

Ischemic Stroke Models (e.g., Middle Cerebral Artery Occlusion)

The middle cerebral artery occlusion (MCAO) model is a widely utilized and established method for inducing stroke in rodents, as it creates a reproducible infarct and a penumbral region that mimics human ischemic stroke. nih.gov In a rat model of MCAO, a paeonol-ozagrel conjugate (POC), a novel mutual prodrug, was synthesized and evaluated for its efficacy in treating ischemic stroke. nih.gov This study demonstrated that the POC-treated rats showed a visible improvement in neurological score and a reduction in infarct volume. nih.gov

Another study investigated the effect of a stable prostaglandin (B15479496) I2 analogue, incorporated into lipid microspheres (TTC-909), on infarct volume after photochemically induced thrombotic occlusion of the middle cerebral artery in stroke-prone spontaneously hypertensive rats (SHR). nih.gov For comparison, ozagrel was also evaluated and was found to significantly reduce the infarct volume. nih.gov However, in a separate study using a permanent MCAO model in stroke-prone spontaneously hypertensive rats (SHRSP), ozagrel did not show a significant effect on the infarct volume under the tested conditions. nih.govjst.go.jp

The combination of fasudil (B1672074) and ozagrel has also been evaluated in a focal brain ischemia model induced by MCAO. scispace.com These studies highlight the utility of the MCAO model in assessing the neuroprotective potential of compounds like ozagrel and its derivatives.

Modulation of Regional Cerebral Blood Flow and Infarct Volume

The ischemic penumbra, a region of moderately reduced blood flow, is a critical target for therapeutic intervention in acute ischemic stroke. jneurology.comradiologykey.com Positron emission tomography (PET) studies have helped define critical thresholds for cerebral blood flow (CBF), with tissue experiencing regional CBF below 12 ml/100 g/min typically progressing to infarction. jneurology.com The goal of many stroke therapies is to restore blood flow to the penumbral region to salvage this at-risk tissue. auntminnie.com

Studies have shown that ozagrel can influence cerebral blood flow. In patients with lacunar infarction, administration of sodium ozagrel was found to significantly increase blood flow around the infarcted area, in the cerebral cortex, and in the cerebral white matter. nih.gov This effect is attributed to the drug's ability to decrease thromboxane A2, a potent vasoconstrictor. nih.gov

In preclinical models, the impact of ozagrel on infarct volume has been variable. In a model of photochemically induced thrombotic occlusion of the middle cerebral artery, ozagrel significantly reduced the infarct volume. nih.gov However, in a permanent MCAO model, ozagrel did not have a significant effect on infarct volume. nih.govjst.go.jp The paeonol-ozagrel conjugate (POC) demonstrated a notable reduction in infarct volume in MCAO rats. nih.gov

| Compound | Animal Model | Effect on Infarct Volume | Reference |

|---|---|---|---|

| Ozagrel | Photochemically induced thrombotic MCAO in SHR | Significantly reduced | nih.gov |

| Ozagrel | Permanent MCAO in SHRSP | No significant effect | nih.govjst.go.jp |

| Paeonol-Ozagrel Conjugate (POC) | MCAO in rats | Visibly reduced | nih.gov |

Neuroprotective Mechanisms in Ischemia-Reperfusion Injury

Ischemia-reperfusion (IR) injury is a complex pathological process that exacerbates neuronal damage following the restoration of blood flow to an ischemic area. mdpi.comjpccr.eu Key mechanisms involved in IR injury include excitotoxicity, oxidative stress, inflammation, and apoptosis. mdpi.comjpccr.eufrontiersin.org Neuroprotective strategies aim to counteract these detrimental processes. frontiersin.orgj-stroke.org

Ozagrel and its derivatives exert neuroprotective effects through multiple mechanisms. The paeonol-ozagrel conjugate (POC) was found to increase the number of surviving cells, particularly neurons, in the ischemic brain. nih.gov Furthermore, POC treatment altered the levels of oxidative stress markers and inflammatory cytokines in the ischemic brain and decreased the levels of the vasoconstrictor TXA2 in both brain lysates and plasma. nih.gov

The neuroprotective effects of ozagrel are linked to its inhibition of thromboxane A2 synthase, which not only reduces vasoconstriction and platelet aggregation but also mitigates downstream inflammatory and oxidative stress pathways. researchgate.netnih.gov By targeting these key components of the ischemic cascade, ozagrel demonstrates potential as a neuroprotective agent in the context of ischemia-reperfusion injury.

Evaluation in Vascular Cognitive Impairment and Dementia Models

Vascular cognitive impairment (VCI) and dementia are significant neurological disorders where underlying vascular pathology contributes to cognitive decline. mdpi.comfrontiersin.org Animal models that mimic aspects of these conditions are crucial for evaluating potential therapeutic agents.

Hyperhomocysteinemia-Induced Models

Hyperhomocysteinemia (HHcy), characterized by elevated levels of homocysteine in the plasma, is a recognized risk factor for vascular cognitive impairment and dementia. researchgate.netijmrhs.com Animal models of HHcy are created by administering L-methionine to induce endothelial dysfunction and cognitive deficits. researchgate.netnih.gov

In a rat model of HHcy-induced vascular cognitive impairment, ozagrel treatment was investigated. researchgate.netnih.gov The study found that L-methionine administration led to significant endothelial dysfunction, poor performance in the Morris water maze (indicative of learning and memory impairment), increased brain oxidative stress, and elevated levels of inflammatory markers. researchgate.netnih.gov Treatment with ozagrel ameliorated these L-methionine-induced changes, improving endothelial function, memory deficits, and biochemical and histopathological markers. researchgate.netnih.gov These findings suggest that thromboxane A2 is a viable therapeutic target for managing vascular cognitive impairment associated with hyperhomocysteinemia. researchgate.netnih.gov

| Parameter | L-methionine Induced Change | Effect of Ozagrel Treatment | Reference |

|---|---|---|---|

| Endothelial Function | Impaired | Improved | researchgate.netnih.gov |

| Learning and Memory (Morris Water Maze) | Impaired | Improved | researchgate.netnih.gov |

| Brain Oxidative Stress | Increased | Reduced | researchgate.netnih.gov |

| Brain Inflammatory Markers (TNF-α, IL-6) | Increased | Reduced | researchgate.netnih.gov |

Bilateral Common Carotid Artery Occlusion Models

The bilateral common carotid artery occlusion (BCCAo) model in rats is used to induce chronic cerebral hypoperfusion, leading to vascular dementia. researchgate.netnih.gov This model allows for the investigation of therapies aimed at mitigating the effects of reduced cerebral blood flow.

A study utilizing the BCCAo model investigated the potential of ozagrel in treating vascular dementia. researchgate.netnih.gov The BCCAo procedure resulted in significant impairment of endothelium-dependent vasorelaxation, indicating endothelial dysfunction, and poor performance in the Morris water maze, signifying learning and memory deficits. researchgate.net Additionally, there was a significant increase in brain oxidative stress, acetylcholinesterase activity, and levels of inflammatory markers. researchgate.net Treatment with ozagrel ameliorated the BCCAo-induced endothelial dysfunction, memory deficits, and the associated biochemical and histopathological changes. researchgate.netnih.gov This suggests that ozagrel's inhibition of thromboxane A2 synthesis is a promising therapeutic strategy for vascular dementia. researchgate.netnih.gov

Streptozotocin-Induced Diabetes Models with Cognitive Deficits

Diabetes mellitus is a risk factor for cognitive impairment and dementia. sapub.orgsemanticscholar.org Animal models using streptozotocin (B1681764) (STZ) to induce diabetes are employed to study the associated cognitive deficits and to evaluate potential treatments. researchgate.netsapub.orgfrontiersin.org

Assessment of Learning and Memory (e.g., Morris Water Maze)

The efficacy of ozagrel in mitigating cognitive deficits has been evaluated in rodent models of vascular dementia, where learning and memory are assessed using the Morris Water Maze (MWM) test. The MWM is a standard behavioral assay that evaluates spatial learning and memory. drugbank.comnih.gov In a rat model of vascular dementia induced by bilateral common carotid artery occlusion, animals exhibited significant impairment in learning and memory, as demonstrated by poor performance in the MWM. medchemexpress.com Similarly, in a model of vascular cognitive impairment induced by hyperhomocysteinemia, rats performed poorly on the MWM, indicating deficits in learning and memory. researchgate.net

Treatment with ozagrel has been shown to ameliorate these memory deficits. medchemexpress.comresearchgate.net In studies utilizing the MWM, ozagrel-treated animals showed marked improvements in spatial learning tasks compared to their untreated counterparts. This suggests that the inhibition of thromboxane A2 synthesis by ozagrel can protect against the cognitive impairments associated with conditions like vascular dementia. researchgate.net The improved performance in the MWM signifies an enhancement of both learning and memory functions. medchemexpress.comresearchgate.net

Amelioration of Retinal Microvascular Dysfunction in Diabetic Models

The effects of ozagrel on retinal microvascular dysfunction, a key complication of diabetes, have been investigated in streptozotocin (STZ)-induced diabetic animal models. Early-stage diabetic retinopathy is often characterized by decreased retinal blood flow and arteriolar constriction.

In a study using a diabetic rat model, significant retinal arteriolar constriction and reduced blood flow were observed three weeks after the induction of diabetes. selleckchem.com This constriction was not uniform, occurring specifically in arterioles that were in close proximity to the draining venules. selleckchem.com The acute administration of ozagrel reversed this localized, venule-dependent arteriolar constriction. selleckchem.com

Similar findings were reported in a mouse model of STZ-induced diabetes. An initial decrease in retinal blood flow, primarily due to arteriolar vasoconstriction, was observed four weeks post-injection. sigmaaldrich.com This vasoconstriction was most severe in arterioles closely paired with countercurrent venules. Administration of ozagrel significantly attenuated this constriction, leading to the dilation of the affected retinal arterioles. sigmaaldrich.com These results strongly suggest that thromboxane mediates the early, localized vasoconstriction in the diabetic retina and that its inhibition by ozagrel can ameliorate this microvascular dysfunction. selleckchem.comsigmaaldrich.com

Effects on Airway Hyperresponsiveness and Bronchoconstriction in Animal Models

Ozagrel's role as a thromboxane A2 synthase inhibitor has been explored in animal models of asthma, a condition characterized by airway hyperresponsiveness and bronchoconstriction. researchgate.netnih.gov Thromboxane A2 is a potent mediator involved in the pathophysiology of asthma. sigmaaldrich.com

In a guinea pig model using ovalbumin (OVA) sensitization to induce an allergic asthmatic reaction, the administration of ozagrel (referred to in the study as OKY-046) was shown to inhibit late-phase bronchoconstriction. nih.gov Furthermore, it effectively blocked the development of airway hyperreactivity to methacholine, a bronchoconstrictor agent. nih.gov The protective effects were also observed in a model where bronchoconstriction and hyperreactivity were induced by platelet-activating factor (PAF), another key inflammatory mediator in asthma. nih.gov

These findings indicate that thromboxane A2 plays a significant role in the late-phase asthmatic reaction and the associated airway hyperreactivity. nih.gov By inhibiting TXA2 synthesis, ozagrel can suppress these key features of asthma in preclinical models, highlighting its potential to modulate inflammatory airway diseases. nih.govnih.gov

Attenuation of Organ Injury (e.g., Acetaminophen-Induced Liver Injury)

The protective effects of ozagrel have been demonstrated in a mouse model of acute liver injury induced by an overdose of acetaminophen (B1664979) (APAP). nih.govnih.govnih.gov APAP overdose is a common cause of severe hepatotoxicity. nih.govnih.gov

In the study, treatment with ozagrel hydrochloride following APAP administration dramatically alleviated the induced liver injury. nih.govnih.govnih.gov This was evidenced by a significant attenuation of mortality, a reduction in elevated serum alanine (B10760859) aminotransferase (ALT) levels, and a decrease in the extent of hepatic centrilobular necrosis and hemorrhaging. nih.govnih.gov Ozagrel also suppressed APAP-induced hepatic DNA fragmentation. nih.gov

Mechanistically, the protective effect of ozagrel was not found to be due to the inhibition of N-acetyl-p-benzoquinone imine (NAPQI) production, the primary toxic metabolite of APAP. nih.govnih.gov Ozagrel did not significantly affect the activity of the enzyme responsible for NAPQI formation (cytochrome P450 2E1) nor did it prevent the depletion of hepatic total glutathione (B108866). nih.govnih.gov However, it did significantly attenuate cell injury induced directly by NAPQI in a rat hepatocyte cell line, suggesting it acts downstream to mitigate the toxic effects of the metabolite. nih.govnih.gov

| Parameter Assessed | Effect of Acetaminophen (APAP) Overdose | Effect of Ozagrel Treatment |

| Mortality | Increased | Significantly attenuated nih.govnih.gov |

| Serum ALT Levels | Elevated | Significantly attenuated nih.govnih.gov |

| Hepatic Necrosis | Excessive | Significantly attenuated nih.govnih.gov |

| Hepatic DNA Fragmentation | Increased | Significantly attenuated nih.govnih.gov |

| Hepatic Glutathione | Depleted | No significant attenuation nih.govnih.gov |

Assessment of Biomarkers for Oxidative Stress and Neuroinflammation

Ozagrel has been evaluated for its ability to modulate biomarkers of oxidative stress and neuroinflammation in animal models of vascular dementia, where these processes are key pathological drivers.

In a rat model of vascular dementia induced by bilateral common carotid artery occlusion, the condition led to a significant rise in brain oxidative stress. medchemexpress.comnih.gov This was indicated by an increase in brain thiobarbituric acid reactive species (a marker of lipid peroxidation) and a decrease in reduced glutathione levels (a key antioxidant). medchemexpress.comnih.gov The model also showed significant neuroinflammation, evidenced by increased brain myeloperoxidase activity (a marker of neutrophil infiltration) and elevated levels of the pro-inflammatory cytokines TNF-α and IL-6. medchemexpress.comnih.gov

Treatment with ozagrel significantly ameliorated these changes. It reversed the increase in oxidative stress markers and mitigated the neuroinflammatory response. medchemexpress.comnih.gov The reduction in TNF-α and IL-6 levels, along with decreased neutrophil infiltration, points to the potent anti-inflammatory effects of ozagrel within the central nervous system. nih.gov These findings suggest that the therapeutic benefits of ozagrel in models of cognitive impairment are linked to its ability to counteract oxidative stress and neuroinflammation. nih.gov

| Biomarker Category | Biomarker | Change in Disease Model | Effect of Ozagrel Treatment |

| Oxidative Stress | Thiobarbituric Acid Reactive Species | Increased | Decreased medchemexpress.comnih.gov |

| Reduced Glutathione | Decreased | Increased medchemexpress.comnih.gov | |

| Neuroinflammation | Myeloperoxidase Activity | Increased | Decreased medchemexpress.comnih.gov |

| TNF-α | Increased | Decreased medchemexpress.comnih.gov | |

| IL-6 | Increased | Decreased medchemexpress.comnih.gov |

Research Gaps and Future Directions for Ozagrel Methyl Ester Research

Ozagrel (B471), a potent and selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, is recognized for its antiplatelet and vasodilatory effects. tocris.comnih.gov Its clinical application, particularly in the management of ischemic stroke, is well-documented. researchgate.net However, research into its derivatives, specifically Ozagrel methyl ester, remains a nascent field. The synthesis of Ozagrel often involves an ester intermediate, such as the ethyl ester, which is then saponified to the active carboxylic acid form. wikipedia.orggoogle.com This has opened up avenues for exploring ester prodrugs, like the methyl ester, as potentially improved therapeutic agents. A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. ajrconline.orgmdpi.com This article delineates key research gaps and proposes future directions for the investigation of this compound.

Q & A

Q. What established analytical methods ensure accurate quantification of Ozagrel methyl ester in bulk drugs and formulations?

A validated high-performance thin-layer chromatography (HPTLC) method is widely used. This method employs silica gel 60F-254 plates with a toluene:methanol:triethylamine (6.5:4.0:0.1 v/v/v) solvent system, yielding a compact spot (Rf = 0.40 ± 0.010). Detection at 280 nm via densitometry provides linearity (30–120 ng/spot, r² = 0.999) with LOD and LOQ of 4.069 and 12.332 ng/spot, respectively. Degradation studies under acidic/alkaline hydrolysis, oxidation, and thermal stress confirm method robustness .

Q. How does this compound inhibit thromboxane A2 synthase (TXAS) in platelet aggregation studies?

this compound acts as a selective TXAS inhibitor, reducing thromboxane A2 (TXA2) synthesis while preserving prostacyclin (PGI2) levels. In vitro assays, such as the Born turbidimetric method, measure ADP-induced platelet aggregation in rabbit models. IC50 values (e.g., 2.85 mM for Ozagrel) are benchmarked against controls like ferulic acid (19.58 mM), with structural analogs (e.g., pyrazine derivatives) showing enhanced activity .

Q. What synthetic routes are reported for this compound?

Synthesis typically involves esterification of Ozagrel’s carboxylic acid group using methanol under acidic conditions. Deuterated analogs (e.g., CD3-labeled esters) are synthesized to study metabolic stability, with slower hydrolysis rates observed compared to non-deuterated forms .

Q. Which animal models are suitable for evaluating this compound’s cerebrovascular effects?

Rat models, such as stroke-prone spontaneously hypertensive rats (SHRSP) with middle cerebral artery occlusion, are used to assess neuroprotection. Parameters include cerebral blood flow, blood-brain barrier permeability, and hippocampal neuronal death post-ischemia .

Q. How is this compound’s stability assessed under physiological conditions?

Stability studies involve incubating the compound in buffers mimicking gastric (pH 1.2) and intestinal (pH 6.8) environments. Hydrolysis rates are monitored via LC-MS or HPTLC, with deuterated forms showing enhanced resistance to enzymatic degradation .

Advanced Research Questions

Q. What experimental design optimizes hydrolysis kinetics studies of this compound?

Use Taguchi orthogonal arrays (e.g., L9 matrix) to test variables like pH, temperature, and enzyme concentration. This method reduces experimental runs while identifying critical factors (e.g., catalyst concentration contributes 77.6% variance in transesterification studies). Deuterated analogs further clarify metabolic pathways .

Q. How can contradictions in reported IC50 values for this compound across studies be resolved?

Discrepancies arise from assay variations (e.g., Born turbidimetry vs. flow cytometry), species differences (rabbit vs. human platelets), and agonist concentrations (ADP vs. collagen). Standardizing protocols (e.g., fixed ADP concentration) and cross-validating with LC-MS quantification of TXB2 levels improve reproducibility .

Q. What pharmacokinetic parameters are critical for assessing this compound’s prodrug efficiency?

Focus on hydrolysis half-life (t1/2), bioactivation efficiency to the active metabolite (3-AM), and CYP2C8-mediated drug-drug interactions (DDIs). Deuterated methyl esters exhibit prolonged t1/2 (e.g., 2.3-fold increase vs. non-deuterated forms), enhancing systemic exposure .

Q. How do vascular tone studies isolate this compound’s effects from nitric oxide (NO) and prostaglandin pathways?

Co-administer inhibitors like L-NAME (NO synthase) and indomethacin (cyclooxygenase) in ex vivo rat middle cerebral artery models. Ozagrel’s vasodilation is amplified under NO-deficient conditions, confirming TXA2-PGI2 axis modulation .

Q. What strategies improve translational relevance of preclinical findings on this compound?

Address species-specific TXAS expression and clinical trial design gaps (e.g., lack of large randomized trials despite promising animal data). Incorporate human platelet-rich plasma assays and genetic knock-in models to validate target engagement .

Methodological Notes

- Data Validation : Always cross-reference HPTLC results with LC-MS for degradation product identification .

- Statistical Analysis : Apply ANOVA to Taguchi-derived data to rank parameter contributions (e.g., catalyst concentration > reaction temperature) .

- Ethical Compliance : Follow institutional guidelines for animal studies, particularly in SHRSP models assessing neuroprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.